molecular formula C17H18ClN3O2 B269044 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide

Cat. No. B269044
M. Wt: 331.8 g/mol
InChI Key: DLZZCQVSLOBFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide, also known as PACAP-27, is a peptide that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide exerts its effects through binding to specific receptors, including PAC1, VPAC1, and VPAC2 receptors. Upon binding, 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide activates various signaling pathways, including cAMP, PKA, and MAPK pathways, which ultimately lead to its physiological and biochemical effects.
Biochemical and Physiological Effects
3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to have various biochemical and physiological effects, including neuroprotection, cardioprotection, anti-inflammatory effects, and antitumor effects. In neuroprotection, 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide reduces neuronal death by inhibiting apoptosis and oxidative stress. In cardioprotection, 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide reduces myocardial injury by inhibiting inflammation and oxidative stress. In anti-inflammatory effects, 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide reduces inflammation by inhibiting cytokine production and immune cell activation. In antitumor effects, 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide inhibits tumor cell proliferation by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide in lab experiments is its specificity for PAC1, VPAC1, and VPAC2 receptors, which allows for targeted effects. Another advantage is its stability, which allows for long-term storage and use. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide research, including the development of 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide analogs with improved stability and specificity, the investigation of 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide's effects on other diseases, such as diabetes and autoimmune diseases, and the exploration of 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide's potential as a therapeutic agent in clinical trials.
Conclusion
In conclusion, 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide is a peptide that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide as a therapeutic agent in various diseases.

Synthesis Methods

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide can be synthesized using solid-phase peptide synthesis (SPPS) method. This involves the stepwise addition of protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure peptide.

Scientific Research Applications

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to have neuroprotective effects by reducing neuronal death and improving cognitive function. In cardiovascular diseases, 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function. In cancer, 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to have antitumor effects by inhibiting tumor cell proliferation and inducing apoptosis.

properties

Product Name

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)carbamoylamino]-N-propylbenzamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-10-19-16(22)12-4-3-5-15(11-12)21-17(23)20-14-8-6-13(18)7-9-14/h3-9,11H,2,10H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

DLZZCQVSLOBFND-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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